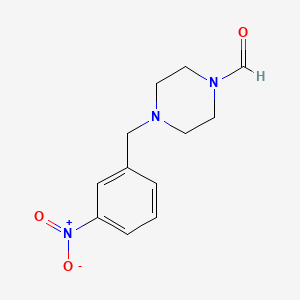
4-(3-nitrobenzyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-nitrobenzyl)-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and bacteria by interfering with their DNA synthesis. It has also been shown to affect the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and lower blood pressure. Additionally, this compound has been shown to have an impact on the central nervous system, affecting the levels of certain neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde in lab experiments is its versatility. This compound can be easily synthesized and has a wide range of potential applications. However, there are also limitations to its use. For example, this compound may be toxic in high doses, and its effects on the human body are not fully understood.
Orientations Futures
There are many potential future directions for the study of 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde. One direction is the development of new drugs based on this compound. Another direction is the further study of its effects on the central nervous system, which may lead to new treatments for neurological disorders. Additionally, more research is needed to fully understand the toxicity and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde involves the reaction of piperazine with 3-nitrobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired compound using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
4-(3-nitrobenzyl)-1-piperazinecarbaldehyde has been extensively studied for its potential use in the development of new drugs. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. In addition, this compound has been found to have a significant impact on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(3-nitrophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-10-14-6-4-13(5-7-14)9-11-2-1-3-12(8-11)15(17)18/h1-3,8,10H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXKGHHMCAUTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)





![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)